
Sodium glycochenodeoxycholate
説明
Sodium glycochenodeoxycholate is a bile acid salt formed in the liver from chenodeoxycholate and glycine. It acts as a biosurfactant to solubilize lipids for absorption and is itself absorbed. This compound is known for its role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
科学的研究の応用
Sodium glycochenodeoxycholate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent and anionic detergent to solubilize lipids.
Biology: Employed in studies related to bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its role in promoting the absorption of fat-soluble vitamins and its potential therapeutic effects in liver diseases.
Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties .
作用機序
Sodium glycochenodeoxycholate acts as a detergent to solubilize fats for absorption in the small intestine. It can induce hepatocyte apoptosis, which is partially mediated by the Fas receptor. The compound interacts with cellular membranes, altering their permeability and facilitating the emulsification and absorption of dietary fats .
Similar Compounds:
- Sodium glycocholate
- Sodium taurocholate
- Sodium deoxycholate
- Sodium chenodeoxycholate
Comparison: this compound is unique due to its specific combination of chenodeoxycholic acid and glycine, which imparts distinct solubilizing properties. Compared to sodium glycocholate and sodium taurocholate, it has a higher hydrophobicity, making it more effective in solubilizing lipids. Its ability to induce apoptosis in hepatocytes also sets it apart from other bile salts .
生化学分析
Biochemical Properties
Sodium Glycochenodeoxycholate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in de Man, Rogosa and Sharpe (MRS) agar for bile acid deconjugation to determine the capacity of the strains to deconjugate specific bile acids .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce hepatocyte apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been found to increase the expression of hepcidin, a key hormone in iron homeostasis, by nearly two-fold under 200 μM treatment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study with mice, it was found that chronic hepatocellular cholestasis alone, independently of biliary damage, induces liver fibrosis in mice in the presence of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. In the liver, it is conjugated with glycine to form the bile salt before being released into the bile ducts. In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
準備方法
Synthetic Routes and Reaction Conditions: Sodium glycochenodeoxycholate can be synthesized by conjugating chenodeoxycholic acid with glycine in the presence of sodium hydroxide. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with glycine to form the amide bond. The sodium salt is then formed by neutralizing the product with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization from ethanol or ethanol-ether mixtures to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at the amide and hydroxyl functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the bile acid.
Reduction: Reduced forms of the bile acid with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium glycochenodeoxycholate can be achieved through the modification of chenodeoxycholic acid.", "Starting Materials": [ "Chenodeoxycholic acid", "Sodium hydroxide", "Glycine" ], "Reaction": [ "Chenodeoxycholic acid is reacted with glycine in the presence of sodium hydroxide to form Glycochenodeoxycholic acid.", "Glycochenodeoxycholic acid is then neutralized with sodium hydroxide to form Sodium glycochenodeoxycholate." ] } | |
CAS番号 |
16564-43-5 |
分子式 |
C26H43NNaO5 |
分子量 |
472.6 g/mol |
IUPAC名 |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |
InChIキー |
JIHVOAVQLCYLKZ-YRJJIGPTSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
外観 |
A crystalline solid |
同義語 |
N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



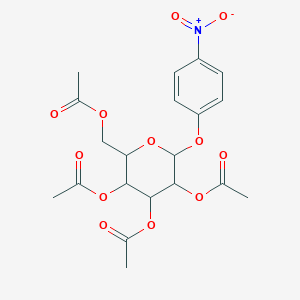
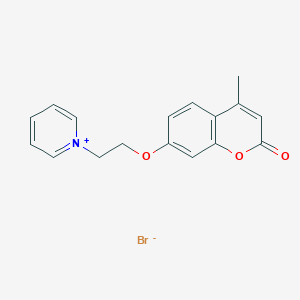


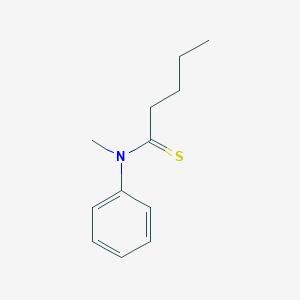

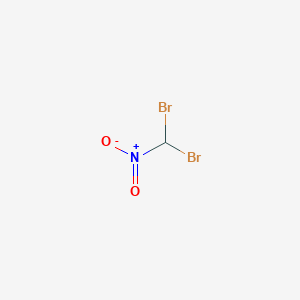

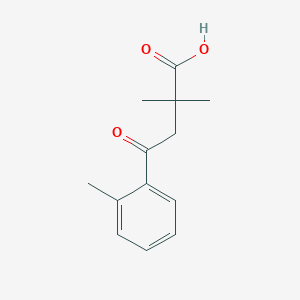

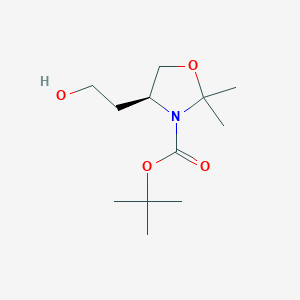

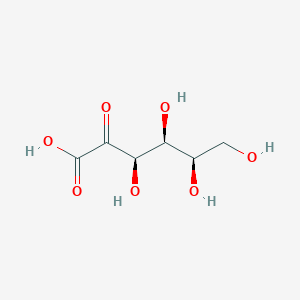
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)